molecular formula C10H13ClFNO B13253497 3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol

3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13253497
M. Wt: 217.67 g/mol
InChI Key: WIXJYZQJMNGPHZ-UHFFFAOYSA-N
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Description

3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H13ClFNO This compound is characterized by the presence of a chloro-fluoro-substituted phenyl ring attached to an amino-propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-chloro-2-fluorobenzylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules.

Biological Activity

3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol, also known by its IUPAC name, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H13ClFNOC_{10}H_{13}ClFNO and a molecular weight of approximately 217.67 g/mol. Its structure includes a propanol moiety linked to a chlorinated and fluorinated phenyl group, which influences its biological interactions.

PropertyValue
Molecular FormulaC₁₀H₁₃ClFNO
Molecular Weight217.67 g/mol
IUPAC NameThis compound
CAS Number1536722-67-4

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related alkaloids demonstrate moderate to good activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different strains such as Staphylococcus aureus and Escherichia coli . Although specific data for the compound is limited, its structural analogs suggest potential efficacy in this area.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes and receptors in biological systems. Preliminary findings suggest that the compound may modulate biological pathways through these interactions . Further studies are required to elucidate the exact mechanisms.

Synthesis and Application

The synthesis of this compound typically involves multi-step organic reactions, often utilizing advanced purification techniques such as chromatography . Its application as an intermediate in drug synthesis highlights its importance in medicinal chemistry.

Research Findings

A notable study examined the efficacy of similar compounds as inhibitors of critical enzymes involved in various metabolic pathways. For example, CYP51 inhibitors were shown to disrupt sterol biosynthesis in Trypanosoma cruzi, suggesting that compounds with similar structures could have therapeutic implications against parasitic infections .

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

3-[(3-chloro-2-fluorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13ClFNO/c11-9-4-1-3-8(10(9)12)7-13-5-2-6-14/h1,3-4,13-14H,2,5-7H2

InChI Key

WIXJYZQJMNGPHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CNCCCO

Origin of Product

United States

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